molecular formula C18H17NO2 B8748453 2-Methoxy-6-(4-methoxyphenyl)-8-methylquinoline CAS No. 105745-52-6

2-Methoxy-6-(4-methoxyphenyl)-8-methylquinoline

Cat. No.: B8748453
CAS No.: 105745-52-6
M. Wt: 279.3 g/mol
InChI Key: HAVCGAFVVWQTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-(4-methoxyphenyl)-8-methylquinoline is a useful research compound. Its molecular formula is C18H17NO2 and its molecular weight is 279.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

105745-52-6

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

2-methoxy-6-(4-methoxyphenyl)-8-methylquinoline

InChI

InChI=1S/C18H17NO2/c1-12-10-15(13-4-7-16(20-2)8-5-13)11-14-6-9-17(21-3)19-18(12)14/h4-11H,1-3H3

InChI Key

HAVCGAFVVWQTNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium (33.3 cm3 of a 1.5M solution in n-hexane) was added dropwise at -70° to a stirred solution of 4-bromoanisole (6.26 cm3) in THF (70 cm3) under nitrogen. After ten minutes, a solution of anhydrous zinc chloride (6.814 g) in THF (50 cm3) was added and the mixture was allowed to warm to room temperature over 0.5 hour. A mixture of 6-bromo-2-methoxy-8-methylquinoline (12.8 g) and tetrakis(triphenylphosphine)palladium (0) (0.5 g) was added and the mixture heated under reflux for 2 hours. Volatile material was removed in vacuo and the residue was partitioned between chloroform (150 cm3) and a solution of ethylenediaminetetraacetic acid (40 g) in water (250 cm3). The organic layer was dried (MgSO4) and evaporated to afford an oil which was chromatographed on silica (Merck "MK 60.9385" [Trade Mark]) eluting with hexane:ethyl acetate, 19:1. Combination and evaporation of the appropriate fractions afforded the title compound (5.49 g). A small portion of this was recrystallised from methanol and had m.p. of 104°-106° and the following analysis:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.26 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
6-bromo-2-methoxy-8-methylquinoline
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
6.814 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.